MS049

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MS049 是一种有效、选择性和细胞活性的双重抑制剂,能抑制蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6。 它已被证明在降低 HEK293 细胞中 Med12me2a 和 H3R2me2a 水平方面具有显著疗效 。 该化合物无毒,不影响 HEK293 细胞的生长 .

科学研究应用

MS049 具有广泛的科学研究应用,特别是在表观遗传学和癌症研究领域。 它用作化学探针,用于研究蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6 在各种细胞过程中的作用 。 该化合物已被证明在细胞测定中抑制这些酶的甲基转移酶活性,使其成为理解表观遗传调控机制及其在癌症等疾病中的作用的有力工具 .

作用机制

MS049 通过选择性抑制蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6 的活性来发挥其作用。 该化合物与这些酶的活性位点结合,阻止它们催化靶蛋白上精氨酸残基的甲基化 。 这种抑制会导致 Med12 和 H3R2me2a 的不对称精氨酸二甲基化水平降低,这是表观遗传调控的重要标志 .

生化分析

Biochemical Properties

MS049 functions as a dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively . PRMT4 is involved in the methylation of arginine residues in proteins, which is essential for transcriptional regulation. PRMT6, on the other hand, is an oncogene that inhibits proteins like p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis . This compound reduces levels of Med12me2a and H3R2me2a in HEK293 cells, indicating its role in modulating histone methylation .

Cellular Effects

This compound has been shown to reduce the H3R2me2a mark in HEK293 cells in a concentration-dependent manner, with an IC50 of 0.97 μM . It inhibits endogenous PRMT4 methyltransferase activity, resulting in reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a, IC50 = 1.4 μM) in HEK293 cells . Importantly, this compound is not toxic and does not affect the growth of HEK293 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PRMT4 and PRMT6, inhibiting their methyltransferase activity. This inhibition leads to a decrease in the methylation of target proteins, such as Med12 and histone H3, which in turn affects gene expression and cellular signaling pathways . The selective inhibition of PRMT4 and PRMT6 by this compound over other epigenetic modifiers highlights its specificity and potential as a research tool .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to maintain its inhibitory effects over extended periods. For instance, a 72-hour incubation with this compound resulted in sustained inhibition of PRMT4 activity and reduced levels of Med12-Rme2a in HEK293 cells . The stability and long-term effects of this compound make it a valuable compound for in vitro studies.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is crucial to consider the potential for threshold effects and toxicity at higher doses. In cellular models, this compound has demonstrated efficacy at concentrations ranging from 0.1 to 100 μM

Metabolic Pathways

This compound is involved in the modulation of metabolic pathways related to arginine methylation. By inhibiting PRMT4 and PRMT6, this compound affects the methylation status of various proteins, which can influence metabolic flux and metabolite levels . The interaction of this compound with these enzymes underscores its role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. These interactions ensure the localization and accumulation of this compound in target cells, where it can exert its inhibitory effects on PRMT4 and PRMT6 .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with PRMT4 and PRMT6 to inhibit their activity. The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to its target enzymes to effectively modulate their activity .

准备方法

MS049 的合成涉及多个步骤,包括制备中间化合物及其在特定条件下的后续反应。详细的合成路线和反应条件为专有信息,未公开。 已知该化合物以多种形式存在,包括其二盐酸盐和草酸盐形式 .

化学反应分析

MS049 会发生多种类型的化学反应,主要集中在其对蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6 的抑制活性。 该化合物对这些靶标具有选择性,在广泛的表观遗传修饰剂中,包括其他蛋白精氨酸甲基转移酶、蛋白赖氨酸甲基转移酶、DNA 甲基转移酶和赖氨酸脱甲基酶 。 从这些反应中形成的主要产物包括降低 Med12 和 H3R2me2a 的细胞不对称精氨酸二甲基化水平 .

相似化合物的比较

MS049 在同时抑制蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6 方面具有独特性。 其他类似的化合物包括 MS023 和 MS094,它们也靶向蛋白精氨酸甲基转移酶,但选择性特征不同 。 MS023 是蛋白精氨酸甲基转移酶 5 的选择性抑制剂,而 MS094 靶向蛋白精氨酸甲基转移酶 1 和蛋白精氨酸甲基转移酶 8 。 This compound 对蛋白精氨酸甲基转移酶 4 和蛋白精氨酸甲基转移酶 6 的独特选择性使其成为研究这些酶在细胞过程中的具体作用的有力工具 .

属性

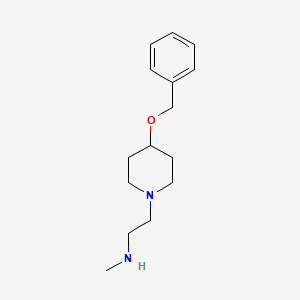

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes MS049 a useful tool for studying the roles of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)?

A1: this compound demonstrates potent, selective, and cell-active dual inhibition of PRMT4 and PRMT6. [] This means it effectively blocks the activity of both enzymes in both laboratory settings and within cells. Its high selectivity means it primarily targets PRMT4 and PRMT6 with minimal impact on other similar enzymes or biological pathways. Researchers can use this compound to investigate the specific functions and potential roles of PRMT4 and PRMT6 in cellular processes, disease development, and potential therapeutic interventions.

Q2: What is known about the effectiveness of this compound in inhibiting Wnt signaling in cancer cells, and are there any differences observed across cell lines?

A2: Research indicates that this compound, a CARM1 inhibitor, shows limited effectiveness in downregulating Wnt signaling in colorectal cancer cell lines compared to inhibitors targeting Porcupine and CBP. [] Interestingly, the study highlighted that the sensitivity to different Wnt inhibitors can vary between cell lines. For example, while Porcupine and CBP inhibitors were highly effective in HCT116 cells, they showed weaker effects in DLD-1 cells. This suggests that the genetic background and specific mutations present in different cancer cell lines can influence their response to targeted therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。